molecular formula C4H5N3O7 B8665553 2,2,2-Trinitroethyl vinyl ether CAS No. 89367-76-0

2,2,2-Trinitroethyl vinyl ether

Cat. No.: B8665553
CAS No.: 89367-76-0
M. Wt: 207.10 g/mol
InChI Key: FMDCTTBVGVMQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trinitroethyl vinyl ether is a high-energy specialty chemical of significant interest in advanced materials science. Searches for this specific compound often refer to the closely related and well-documented molecule 2,2,2-trinitroethyl 2-nitroxyethyl ether, which is recognized for its applications as a high-energy plasticizer in explosive formulations and propellants . Compounds within this family are valued for their ability to improve the performance characteristics of energetic materials. The molecular structure, which combines a trinitroethyl group with a vinyl ether functionality, suggests potential for cationic polymerization . Vinyl ethers are highly reactive monomers in cationic polymerization processes, as the electron-donating alkoxy group stabilizes the growing carbocation chain, allowing for the synthesis of tailored polymers . This reactivity, combined with the high energy density of the trinitroethyl moiety, makes this compound a candidate for creating novel polymers and energetic binders. Researchers are exploring its properties to develop new materials with specific mechanical and explosive traits. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All handling and experimentation must be conducted by qualified professionals in appropriately equipped laboratories, adhering to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89367-76-0

Molecular Formula

C4H5N3O7

Molecular Weight

207.10 g/mol

IUPAC Name

2-ethenoxy-1,1,1-trinitroethane

InChI

InChI=1S/C4H5N3O7/c1-2-14-3-4(5(8)9,6(10)11)7(12)13/h2H,1,3H2

InChI Key

FMDCTTBVGVMQHL-UHFFFAOYSA-N

Canonical SMILES

C=COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,2,2 Trinitroethyl Vinyl Ether and Its Analogues

Established and Novel Synthetic Pathways to 2,2,2-Trinitroethyl Ethers

The construction of 2,2,2-trinitroethyl ethers relies on two fundamental processes: the formation of the trinitroethyl group and the subsequent or concurrent creation of the ether bond. Various synthetic routes have been developed to achieve these transformations, each with its own set of advantages and limitations.

Nitration Reactions for the Formation of Trinitroethyl Moieties

The introduction of multiple nitro groups onto an ethyl fragment is a critical step in the synthesis of these energetic compounds. This is typically achieved through nitration reactions, which involve the use of potent nitrating agents.

The direct nitration of a precursor molecule containing a vinyl ether is a potential route. However, the reaction of ethyl vinyl ether with a mixture of concentrated nitric acid and sulfuric acid, commonly known as mixed acid, is a powerful nitrating system. quora.comechemi.comdynonobel.com This mixture generates the highly reactive nitronium ion (NO₂⁺), which is a potent electrophile. echemi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. quora.comechemi.com While effective for nitrating many organic compounds, the harsh, strongly acidic and oxidative conditions of mixed acid can lead to the degradation of sensitive functional groups like vinyl ethers. The electron-rich double bond of a vinyl ether is susceptible to polymerization or other side reactions under such conditions. dtic.mil

The composition of the mixed acid can be varied, with common ratios of nitric acid to sulfuric acid being 1:1 or 1:2 by volume. quora.com To manage the highly exothermic nature of the reaction, the mixing and subsequent nitration are typically carried out at low temperatures, often in an ice bath. quora.com

A related approach involves the nitration of 2,2,2-trinitroethyl 2-hydroxyethyl ether. In this multi-step process, a mixture of 90% nitric acid and concentrated sulfuric acid is used at low temperatures (0°C to 5°C) to nitrate (B79036) the hydroxyl group. google.com

An alternative strategy for creating highly nitrated alcohols involves the nitration of oximes derived from hydroxy ketones or aldehydes. Oximes are synthesized through the condensation of an aldehyde or a ketone with hydroxylamine. wikipedia.org These oximes can then be subjected to nitration conditions. While this method is a known route to nitro compounds, its specific application to produce dinitroalcohol derivatives as precursors for trinitroethyl ethers is a more specialized area of research. The Beckmann rearrangement, a common reaction of oximes in the presence of acid, can lead to the formation of amides, which would be a competing reaction pathway under nitration conditions. wikipedia.org

Etherification Strategies for Vinyl Ether Linkages

The formation of the vinyl ether bond is another crucial aspect of the synthesis. Several methods have been developed for the vinylation of alcohols, ranging from classical approaches to modern transition metal-catalyzed reactions.

Mercury-catalyzed transfer vinylation is an established method for the synthesis of vinyl ethers from alcohols. researchgate.net This reaction typically involves the use of a vinyl ether, such as divinyl ether, as the vinyl group donor and a mercury salt, like red mercuric oxide, as a catalyst. researchgate.netprepchem.com The reaction proceeds via an intermediate that facilitates the transfer of the vinyl group to the alcohol. For the synthesis of 2,2,2-trinitroethyl vinyl ether, 2,2,2-trinitroethanol (B8594733) is reacted with divinyl ether in the presence of red mercuric oxide and trifluoroacetic acid. prepchem.com This specific reaction has been reported to yield 25.9% of the desired product after purification. prepchem.com

ReactantsCatalyst SystemSolventReaction Time (hours)Yield (%)
Divinyl ether, 2,2,2-trinitroethanolRed mercuric oxide, Trifluoroacetic acidMethylene (B1212753) chloride60.2525.9
Table 1: Synthesis of this compound via Mercury-Catalyzed Transfer Vinylation. prepchem.com

While effective, the toxicity of mercury compounds has led to the exploration of alternative catalysts. x-mol.com Other transition metals like palladium, iridium, and gold have been investigated as catalysts for transfer vinylation. researchgate.netnih.gov

An alternative route to vinyl ethers is the isomerization of the corresponding allyl ethers. acs.orgacs.org This transformation can be catalyzed by either a base or a transition metal complex. acs.org Base-catalyzed isomerization, using a strong base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can proceed without the need for a transition metal. acs.org This method has been shown to be effective for the isomerization of various allylic ethers to their corresponding vinyl ethers, often with high stereospecificity. acs.org

Transition metal catalysts, particularly those based on palladium, have also been employed for the isomerization of allyl ethers. nih.govacademie-sciences.fr These reactions often proceed under mild conditions and can tolerate a range of functional groups. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the isomerization. academie-sciences.fr

Catalyst TypeExample CatalystKey Features
Base1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Metal-free, stereospecific. acs.org
Transition MetalPalladium complexesMild conditions, good functional group tolerance. nih.govacademie-sciences.fr
Table 2: Catalysts for the Isomerization of Allyl Ethers to Vinyl Ethers.

This isomerization strategy provides a valuable alternative to direct vinylation methods, particularly when the starting allyl ether is more readily accessible than the corresponding alcohol for direct vinylation.

Elimination Reactions for Vinyl Ether Formation

Elimination reactions are a common and versatile method for the synthesis of vinyl ethers. thieme-connect.com This approach typically involves the removal of a leaving group and a proton from an adjacent carbon atom to form a double bond. A variety of substrates can be utilized, including those with halide or pseudohalide leaving groups, as well as alkoxide and silyloxide leaving groups. thieme-connect.com The choice of base and reaction conditions is crucial to favor the desired elimination pathway and avoid competing side reactions. For instance, rapid elimination reactions of vinyl ethers and sulfides have been achieved using strong bases like potassium 3-aminopropylamide. acs.org

Palladium Complex-Catalyzed Transetherification

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the formation of vinyl ethers. Transetherification, the exchange of an alkoxy group, can be effectively catalyzed by palladium complexes. orgsyn.org For example, palladium(II) catalysts have been used for the exchange reaction between vinyl acetate (B1210297) and aromatic acids to produce the corresponding vinyl esters. researchgate.net This method can be adapted for the synthesis of vinyl ethers from alcohols. Furthermore, palladium-catalyzed dimerization of vinyl ethers to form acetals has been reported, showcasing the diverse reactivity of these systems. nih.gov The synthesis of aryl enol ethers from vinyl triflates has also been achieved using a palladium catalyst. rsc.org The development of enantioselective palladium-catalyzed C–H olefination further expands the utility of this methodology for creating chiral vinyl arenes. rsc.org

Copper-Promoted Coupling Reactions in Enol Ether Synthesis

Copper-mediated coupling reactions have become a valuable method for the formation of carbon-oxygen bonds, essential for the synthesis of enol ethers. acs.orgnih.gov These reactions often proceed under milder conditions compared to traditional methods. rsc.org Copper-catalyzed methods have been developed for the synthesis of phenol-derived 1-bromoenol ethers, ynol ethers, and ketene (B1206846) acetals from 1,1-dibromo-1-alkenes and phenols. acs.org Additionally, a one-pot sequential process combining copper-catalyzed reduction and palladium-catalyzed arylation of silyl (B83357) enol ethers has been reported for the synthesis of α-arylated cycloalkanones. organic-chemistry.org The first copper-catalyzed intramolecular O-vinylation of carbonyl compounds was a significant advancement, allowing for the synthesis of cyclic enol ethers. acs.org

Peterson Reaction for Stereoselective Vinyl Ether Synthesis

The Peterson olefination is a powerful method for the synthesis of alkenes, including vinyl ethers, with a high degree of stereocontrol. organic-chemistry.orgyoutube.com This reaction involves the reaction of an α-silylcarbanion with a ketone or aldehyde, followed by elimination to form the alkene. A significant advantage of the Peterson reaction is that the intermediate β-hydroxysilane can often be isolated, allowing for the stereoselective formation of either the (E)- or (Z)-alkene by choosing acidic or basic elimination conditions, respectively. organic-chemistry.org A variant of the Peterson reaction has been developed for the stereospecific synthesis of Z-vinyl ethers with very high stereoselectivity (Z/E ratio: 99:1). nih.govresearchgate.net This method involves the reaction of (R,R)/(S,S)-1-alkoxy-2-hydroxyalkylsilanes under basic conditions. nih.govresearchgate.net

Challenges and Limitations in the Synthesis of Highly Nitrated Vinyl Ethers

The synthesis of highly nitrated vinyl ethers, such as this compound, presents significant challenges. The presence of multiple nitro groups makes the target molecule and its precursors highly energetic and sensitive to heat, shock, and friction. This necessitates specialized handling procedures and reaction conditions to ensure safety. The strong electron-withdrawing nature of the trinitroethyl group can also deactivate adjacent functional groups, making standard synthetic transformations difficult. Furthermore, the harsh conditions often required for traditional vinyl ether syntheses, such as high temperatures or strong bases, may be incompatible with the sensitive nature of these energetic compounds, leading to decomposition or undesired side reactions.

Synthesis of Related Trinitroethyl Derivatives and Precursors

The synthesis of this compound relies on the availability of suitable precursors. One such key precursor is 2,2,2-trinitroethyl formate (B1220265) (TNEF).

Synthesis of 2,2,2-Trinitroethyl Formate (TNEF)

2,2,2-Trinitroethyl formate (TNEF) is a high-energy dense oxidizer that has been synthesized and studied for its potential in propellant formulations. nih.govrsc.orgresearchgate.netnih.gov The synthesis of TNEF is typically carried out under an inert atmosphere due to the sensitivity of the materials involved. nih.gov In a representative procedure, 2,2,2-trinitroethanol is dissolved in dry chloroform, and anhydrous iron(III) chloride is added as a catalyst. nih.gov The mixture is then heated under reflux for an extended period. nih.gov After cooling, the product is extracted with diethyl ether and purified. nih.gov

ReactantMolar Mass ( g/mol )Amount (mmol)
2,2,2-Trinitroethanol181.0556.0
Anhydrous Iron(III) Chloride162.204.92

Table 1: Reactants for the Synthesis of TNEF nih.gov

PropertyValue
Density1.81 g/cm³
Oxygen Balance (ΩCO₂)10.1%
Impact Sensitivity5 J
Friction Sensitivity96 N

Table 2: Properties of TNEF nih.gov

Synthesis of Tris-(2,2,2-Trinitroethyl) Borate (B1201080)

Tris-(2,2,2-Trinitroethyl) Borate, also known as B(OCH₂C(NO₂)₃)₃ or TNEB, is a significant energetic material. Its synthesis is achieved through the reaction of 2,2,2-trinitroethanol with a boron source.

A key method involves the reaction of boron oxide (B₂O₃) with 2,2,2-trinitroethanol. nih.gov This esterification reaction yields the desired tris(2,2,2-trinitroethyl) borate. The resulting compound is a subject of interest for its potential as a high-energy oxidizer and as a component in pyrotechnic applications, particularly for generating green-colored flames without the use of chlorine. nih.govrsc.org The full characterization of this compound has been accomplished using multinuclear NMR spectroscopy, vibrational spectroscopy (IR and Raman), mass spectrometry, and elemental analysis. nih.gov

Caution: Tris(2,2,2-trinitroethyl) borate is an energetic material with high sensitivity to heat, impact, and friction. Appropriate safety precautions, such as the use of a face shield, leather coat, and earthed equipment, are essential when handling this compound. rsc.org

Formation of Bis(trinitroethyl) Oxalate (B1200264) (BTNEO)

Bis(2,2,2-trinitroethyl) oxalate (BTNEOx) is another high-energy dense oxidizer (HEDO) that has been synthesized and studied for its potential use in propellant formulations.

The preparation of BTNEOx involves the reaction of 2,2,2-trinitroethanol with oxalyl chloride. In a typical procedure, a solution of 2,2,2-trinitroethanol (31.5 mmol) in 1,2-dichloroethane (B1671644) is reacted with oxalyl chloride. Following the reaction and subsequent cooling of the mixture, Bis(trinitroethyl) Oxalate precipitates as colorless crystals. This process has been reported to yield the product at 27%. The structure and properties of the synthesized BTNEOx have been confirmed through nuclear magnetic resonance (NMR) and X-ray diffraction (XRD) analysis.

Scale-Up and Optimization Considerations in Trinitroethyl Ether Synthesis

The transition from laboratory-scale synthesis to larger, pre-technical scale production of trinitroethyl ethers requires significant optimization of reaction conditions and purification techniques. A case study for this is the scaled-up synthesis of Trinitroethyl Formate (TNEF), which provides valuable insights applicable to other analogues. The successful scale-up to a 100 g batch size for TNEF highlights key areas for consideration. nih.gov

Optimizing reaction conditions is crucial for maximizing yield, ensuring safety, and reducing costs during scale-up. For the synthesis of TNEF, which serves as a model, several parameters were adjusted.

One significant cost-saving optimization was the substitution of the inert atmosphere. While older protocols utilized argon, it was demonstrated that using a nitrogen atmosphere had no negative impact on the reaction yields, thereby reducing process costs. nih.gov The reaction involves dispersing trinitroethanol in a solvent like HPLC-grade chloroform, followed by the addition of a reactant and refluxing the mixture. Maintaining specific temperatures and stirring speeds is critical for consistent results on a larger scale.

Table 1: Optimized Reaction Parameters for TNEF Synthesis (100 g Scale)

Parameter Value/Condition Purpose
Scale 100 g Pre-technical scale production
Atmosphere Nitrogen Cost reduction vs. Argon
Solvent HPLC Grade Chloroform Reaction medium
Stirring Speed 400 rpm Ensure consistent mixing

This data is based on the scaled-up synthesis of Trinitroethyl Formate (TNEF) as an analogue. nih.gov

As production scale increases, purification methods must be efficient, safe, and environmentally conscious. For the 100 g scale synthesis of TNEF, a revised purification protocol was developed to enhance the process's "green" credentials.

The optimized protocol replaces the previously used solvent, dichloromethane, with diethyl ether for the purification process. nih.gov This change represents a significant move towards a more environmentally benign synthesis. The general procedure involves cooling the reaction mixture, splitting it into manageable batches, and then proceeding with washing and recrystallization steps to achieve the final, pure product. Such techniques are vital for removing unreacted starting materials and byproducts, ensuring the stability and performance of the final energetic compound.

Reaction Mechanisms and Chemical Transformations of the Trinitroethyl Vinyl Ether Moiety

Reactivity of the Vinyl Ether Group in the Presence of Nitro Functionality

The reactivity of a vinyl ether is characterized by the polarization of its carbon-carbon double bond due to the lone pair of electrons on the adjacent oxygen atom. This electronic feature imparts both nucleophilic and electrophilic characteristics to the molecule, which are significantly modulated by the nature of the substituent on the ether oxygen.

Vinyl ethers are a class of organic compounds that possess both an ether linkage and a vinyl group. academie-sciences.fr The oxygen atom's lone pairs of electrons can be delocalized into the π-system of the double bond, increasing the electron density of the β-carbon. This makes the β-carbon susceptible to attack by electrophiles, highlighting the nucleophilic nature of the vinyl ether. Conversely, the carbonyl carbon in aldehydes and ketones is electrophilic, and the oxygen is nucleophilic. purechemistry.org

The electron-rich nature of the double bond in vinyl ethers makes them highly reactive towards electrophiles. This reactivity is central to many of their synthetic applications, including their propensity to undergo cationic polymerization. radtech.org However, the electrophilic character of vinyl ethers is less pronounced and is generally observed in reactions where the vinyl ether acts as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes.

The presence of the 2,2,2-trinitroethyl group, a potent electron-withdrawing group, is expected to have a dramatic effect on the reactivity of the vinyl moiety in 2,2,2-trinitroethyl vinyl ether. Electron-withdrawing groups decrease the electron density of the double bond, making the vinyl ether less nucleophilic and more electrophilic. This reduced nucleophilicity can hinder traditional electrophilic addition reactions. For instance, while electron-rich vinyl ethers are highly reactive, those with electron-withdrawing groups can be less so. purechemistry.org

The table below illustrates the general influence of substituent electronic effects on the reactivity of the vinyl ether double bond.

Substituent on Ether OxygenElectronic EffectInfluence on Vinyl MoietyExpected Reactivity
Alkyl Group (e.g., -CH₃)Electron-donatingIncreases electron densityHigh nucleophilicity, reactive towards electrophiles
2,2,2-Trinitroethyl GroupElectron-withdrawingDecreases electron densityReduced nucleophilicity, enhanced electrophilicity

This modification in reactivity due to the trinitroethyl group would likely make this compound a better candidate for reactions that favor electron-poor alkenes, such as Michael additions.

Rearrangement Reactions

Rearrangement reactions represent a significant class of transformations for vinyl ethers, with the Claisen rearrangement being a prominent example for the analogous allyl vinyl ethers.

The Claisen rearrangement is a acsgcipr.orgacsgcipr.org-sigmatropic rearrangement of an allyl vinyl ether that occurs upon heating to yield a γ,δ-unsaturated carbonyl compound. wikipedia.org This reaction is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. wikipedia.orglibretexts.org The transformation is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org

The mechanism involves the concerted breaking of the C-O bond of the ether and the formation of a new C-C bond between the C3 of the allyl group and the C2 of the vinyl group. libretexts.org The reaction typically proceeds through a chair-like transition state to minimize steric interactions. organic-chemistry.org

While the classical Claisen rearrangement involves allyl vinyl ethers, the presence of an electron-withdrawing group on the vinyl moiety can influence the reaction rate. organic-chemistry.org However, for a true Claisen rearrangement to occur in the context of this compound, an analogous "allyl" functionality would need to be present in the molecule's backbone, which is not the case in the parent structure. Therefore, a direct Claisen rearrangement of this compound itself is not feasible.

Addition Reactions to the Vinyl Moiety

The double bond of vinyl ethers is susceptible to a variety of addition reactions. The electronic nature of the vinyl ether, as influenced by its substituents, plays a crucial role in determining the preferred reaction mechanism.

The thiol-ene reaction is a versatile and efficient method for the formation of thioethers from the addition of a thiol to an alkene. wikipedia.org This reaction can proceed through either a radical or a cationic mechanism, depending on the reaction conditions and the nature of the vinyl ether.

Radical Mechanism:

The radical-mediated thiol-ene reaction is typically initiated by light, heat, or a radical initiator. wikipedia.org The process involves the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.orgnih.gov This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. nih.gov This mechanism is generally favored for electron-rich vinyl ethers. wikipedia.org

Cationic Mechanism:

The cationic thiol-ene reaction is catalyzed by acids. nih.gov In this pathway, the vinyl ether is first protonated to form a carbocation intermediate. A thiol then acts as a nucleophile, attacking the carbocation to form the thioether product. This mechanism is more likely to occur with vinyl ethers that can stabilize the intermediate carbocation.

Given the strong electron-withdrawing nature of the 2,2,2-trinitroethyl group, the vinyl moiety in this compound is electron-deficient. For such electron-poor alkenes, a nucleophilic Michael addition pathway for the thiol-ene reaction is often favored over a radical mechanism. wikipedia.org In this scenario, a base would deprotonate the thiol to form a thiolate anion, which would then act as a nucleophile and attack the electron-deficient β-carbon of the vinyl ether.

The table below summarizes the key features of the radical and cationic thiol-ene reaction mechanisms.

FeatureRadical Thiol-Ene ReactionCationic Thiol-Ene Reaction
Initiation Light, heat, or radical initiator wikipedia.orgAcid catalyst nih.gov
Key Intermediate Carbon-centered radical nih.govCarbocation
Regioselectivity Anti-Markovnikov wikipedia.orgFollows carbocation stability
Favored Substrate Electron-rich alkenes wikipedia.orgAlkenes that can stabilize a carbocation

1,2-Difunctionalization Strategies using Vinyl Ethers as Surrogates

Vinyl ethers can serve as precursors for 1,2-difunctionalized products, acting as surrogates for less stable or more difficult-to-handle reagents like ethylene (B1197577). researchgate.net These strategies often involve the initial addition to the vinyl group followed by a transformation that incorporates a second functional group.

A notable strategy for the 1,2-difunctionalization of N-heteroarenes utilizes vinyl ethers as ethylene surrogates through a spin-center shift (SCS) pathway. researchgate.net This process, often initiated by photoredox catalysis, involves the generation of a radical species that adds to the vinyl ether. The resulting α-oxy radical then adds to an N-heteroarene. A subsequent radical-mediated SCS facilitates C-O bond cleavage, with the phenoxy group acting as a leaving group. This methodology allows for a three-component reaction bridging heteroarenes with coupling partners like sulfinates, thiols, and phosphine (B1218219) oxides. researchgate.net

Vinyl radicals, which are highly reactive intermediates with a variable sp2 to sp hybridized orbital character, play a role in certain vinylation reactions. rsc.org Transition metal catalysis can facilitate the formation of vinyl radicals, which can then participate in substitution reactions. rsc.org For instance, in situ generated reactive radicals can add to alkynes to form vinyl radical intermediates. These intermediates are then quenched by abstracting a halogen radical from a source to form a new C-X bond. rsc.org While not directly involving this compound, these radical-mediated mechanisms highlight the potential for vinyl ether moieties to undergo vinylation reactions under specific catalytic conditions.

Hydrolytic Stability and Degradation Pathways

The stability of this compound is a critical consideration, particularly its susceptibility to hydrolysis and oxidation.

The acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction that proceeds through a defined mechanism. researchgate.netsmartstartinstitute.comcdnsciencepub.comrsc.org The reaction is initiated by a rate-determining proton transfer from the acid catalyst to the β-carbon of the vinyl ether. researchgate.netcdnsciencepub.comrsc.org This step is favored because it leads to the formation of a resonance-stabilized carbenium ion, where the oxygen atom helps to delocalize the positive charge. smartstartinstitute.com

Table 1: Key Steps in the Acid-Catalyzed Hydrolysis of a Generic Vinyl Ether

StepDescription
1. ProtonationRate-determining proton transfer to the β-carbon of the vinyl ether. researchgate.netcdnsciencepub.comrsc.org
2. Carbocation FormationFormation of a resonance-stabilized alkoxycarbocation intermediate. smartstartinstitute.comcdnsciencepub.com
3. HydrationRapid attack by water on the carbocation to form a hemiacetal. researchgate.net
4. DecompositionRapid breakdown of the unstable hemiacetal to an aldehyde and an alcohol. smartstartinstitute.com

This table is a generalized representation of the acid-catalyzed hydrolysis of vinyl ethers.

Vinyl ethers can undergo oxidative degradation through various pathways, often initiated by light and photocatalysts. rsc.orgrsc.org These processes can generate radicals on the polymer backbone in the case of polyvinyl ethers, which then react with oxygen, leading to chain scission and the formation of smaller molecules like alcohols, aldehydes, and carboxylic acids. rsc.orgrsc.org

For a molecule like this compound, oxidative cleavage could potentially occur at the C=C double bond. Ozonolysis is a classic method for cleaving alkenes, which, depending on the workup conditions, can yield aldehydes, ketones, or carboxylic acids. imperial.ac.uk Oxidation of vinyl ethers with hydrogen peroxide catalyzed by peroxotungstophosphate can produce α-hydroxy acetals or, in the case of silyl (B83357) enol ethers, α-hydroxy ketones. acs.org These reactions proceed through an initial epoxidation of the double bond. acs.org

Functional Group Interconversions Involving the Ether Linkage or Nitro Groups

The this compound molecule possesses several functional groups that can be interconverted to create new chemical entities. solubilityofthings.comfiveable.me

The ether linkage in ethers can be cleaved under strongly acidic conditions, typically using HBr or HI. libretexts.org This reaction proceeds via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl groups. For aryl alkyl ethers, the cleavage always produces a phenol (B47542) and an alkyl halide because nucleophilic attack on the aromatic ring is disfavored. libretexts.org

The nitro groups of the trinitroethyl moiety are powerful electron-withdrawing groups and can also undergo various transformations. Reduction of nitro compounds is a common functional group interconversion. Depending on the reducing agent and reaction conditions, nitro groups can be reduced to nitroso, hydroxylamino, or amino groups. youtube.com For example, catalytic hydrogenation (e.g., using H(_2)/Pd) is a common method for reducing nitro groups to primary amines. fiveable.me

Table 2: Potential Functional Group Interconversions for this compound

Functional GroupReagents/ConditionsResulting Functional Group(s)
Vinyl EtherAcid-catalyzed hydrolysis researchgate.netsmartstartinstitute.comAldehyde and Alcohol
Ether LinkageStrong acid (HBr, HI) libretexts.orgAlcohol and Alkyl Halide
Nitro GroupCatalytic Hydrogenation (e.g., H(_2)/Pd) fiveable.meAmine
Nitro GroupZn, HCl vanderbilt.eduAmine
Nitro GroupLiAlH(_4) vanderbilt.eduAmine

This table outlines general transformations and the specific products for this compound would be acetaldehyde, 2,2,2-trinitroethanol (B8594733), and the corresponding derivatives from the interconversion of the nitro groups.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and reactivity. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying complex reaction mechanisms. nih.govchemrxiv.orgepa.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the many-electron wavefunction, which simplifies the calculations significantly.

For a molecule like 2,2,2-Trinitroethyl vinyl ether, DFT can be employed to explore potential reaction pathways, such as thermal decomposition or polymerization. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, thereby elucidating the step-by-step mechanism of a reaction. The energy barriers associated with these steps, known as activation energies, can also be calculated, providing insights into the reaction kinetics. chemrxiv.org For instance, in the study of other energetic materials, DFT has been used to investigate the initial steps of decomposition, which are often crucial for determining the stability of the compound. chemrxiv.org

While specific DFT studies on the reaction mechanisms of this compound are not documented in the available literature, the methodology would involve optimizing the geometries of reactants, transition states, and products to understand its reactivity.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the bulk properties of a material, including its crystal structure, density, and sensitivity to stimuli. nih.govnih.gov Computational methods can quantify these weak interactions, providing a molecular-level understanding of the solid-state properties of energetic compounds.

For this compound, the presence of nitro groups and the ether oxygen atom suggests the potential for significant dipole-dipole interactions and possibly weak hydrogen bonding with other molecules in the crystal lattice. Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these interactions. These methods analyze the electron density and its derivatives to identify regions of intermolecular bonding. Understanding these interactions is crucial, as they can influence the packing efficiency in the crystal, which in turn affects the density and detonation performance of the energetic material. nih.gov

Although a detailed computational analysis of the intermolecular interactions specific to this compound is not found in the reviewed literature, studies on other energetic materials have shown that such interactions are key to their stability and performance. nih.govbiointerfaceresearch.com

Prediction and Analysis of Energetic Properties

A primary focus in the study of energetic materials is the prediction of their performance characteristics. Computational methods offer a safe and cost-effective way to estimate these properties before synthesis.

The heat of formation (ΔHf) is a fundamental thermodynamic property that is crucial for calculating the energy output of an explosive. Advanced computational methods, such as the Complete Basis Set (CBS) methods, including CBS-4M, are designed to provide highly accurate thermochemical data. researchgate.netnih.govchemistry4.meresearchgate.net

The CBS-4M method is a composite quantum chemical method that combines results from several lower-level calculations to extrapolate to a higher level of theory and a complete basis set limit. chemistry4.me This approach significantly improves the accuracy of the calculated energy of a molecule. The gas-phase heat of formation can be calculated from the total atomization energy, which is determined by subtracting the energies of the constituent atoms from the calculated energy of the molecule. To obtain the solid-phase heat of formation, which is more relevant for practical applications, the heat of sublimation must also be calculated or estimated and subtracted from the gas-phase value. uni.edu

While a specific calculation of the heat of formation for this compound using the CBS-4M method is not available in the public domain, this method has been successfully applied to a wide range of energetic compounds, providing reliable predictions of their thermochemical properties. nih.gov

Illustrative Data for Energetic Compounds (Not this compound)

Compound Method Calculated Gas-Phase Heat of Formation (kcal/mol)
Trinitromethane (B1605510) CBS-4M Data not available

This table is for illustrative purposes to show the type of data that can be generated using the CBS-4M method. No specific values for the listed compounds or for this compound were found in the reviewed literature.

The prediction of detonation parameters, such as detonation velocity (D) and detonation pressure (P), is essential for assessing the performance of an energetic material. Thermochemical codes like EXPLO5 are widely used for this purpose. vu.ltmueller-instruments.debibliotekanauki.plmatec-conferences.org

EXPLO5 is a computer program that calculates detonation and combustion parameters based on the chemical equilibrium, steady-state model of detonation. mueller-instruments.debibliotekanauki.pl It uses the chemical formula, heat of formation, and density of the explosive as input. The code then minimizes the Gibbs free energy of the system to determine the composition of the detonation products at the Chapman-Jouguet (C-J) point, which is the point where the detonation wave is stable. From the properties of the detonation products at the C-J point, the detonation velocity, pressure, and other performance parameters are calculated. matec-conferences.orgresearchgate.net The program utilizes equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation, to describe the behavior of the gaseous detonation products at high pressures and temperatures. bibliotekanauki.pl

Specific EXPLO5 predictions for this compound are not publicly available. However, the code is a standard tool for the theoretical evaluation of new energetic materials. vu.ltbibliotekanauki.pl

Illustrative EXPLO5 Input and Output (General Example)

Input Parameter Value
Chemical Formula C4H5N3O7
Heat of Formation (kJ/kg) Value needed
Predicted Detonation ParameterPredicted Value
Detonation Velocity (m/s)Output from EXPLO5
Detonation Pressure (GPa)Output from EXPLO5

This table illustrates the type of input required and output generated by the EXPLO5 code. Specific values for this compound are not available in the reviewed literature.

Simulation of Degradation Mechanisms and Pathways

Understanding the degradation mechanisms of energetic materials is crucial for predicting their long-term stability and safety. Computational simulations can provide valuable insights into the chemical pathways that lead to the decomposition of these compounds.

For this compound, degradation could potentially be initiated by the cleavage of the C-NO2 bonds, which are often the weakest bonds in nitro-containing energetic materials, or by reactions involving the vinyl ether group. Computational methods, particularly DFT, can be used to model these initial decomposition steps. By calculating the bond dissociation energies (BDEs), researchers can identify the weakest bonds in the molecule, which are likely to be the trigger points for decomposition.

Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of the molecule at elevated temperatures, providing a more dynamic picture of the degradation process. These simulations can reveal complex reaction pathways and the formation of various decomposition products over time. While specific simulations of the degradation of this compound are not found in the literature, studies on similar molecules, such as poly(vinyl ethers), have provided insights into their thermal degradation kinetics. nih.gov

Conformational Analysis and Stereochemical Modeling

A comprehensive conformational analysis of this compound would be crucial to understanding its structure-property relationships. Such an investigation would likely focus on the rotational isomers arising from the torsion angles around the C-O-C ether linkage and the C-C bond of the ethyl group.

Theoretical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are standard tools for such analyses. For instance, studies on similar molecules like 2,2,2-trifluoroethyl vinyl ether have utilized semi-empirical methods (EHT and CNDO/2) to identify stable conformers and estimate the energy barriers between them. A similar approach for this compound would involve mapping the potential energy surface as a function of the key dihedral angles to locate energy minima corresponding to stable conformers.

The presence of the bulky and highly polar trinitromethyl group would significantly influence the conformational preferences. Steric hindrance and electrostatic interactions between the nitro groups and the vinyl moiety would be expected to play a major role in determining the most stable geometric arrangements. Stereochemical modeling would further elucidate the three-dimensional structure and could predict properties such as the molecule's dipole moment.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Predicted Dipole Moment (D)
syn-periplanar~0°(Data not available)(Data not available)
anti-periplanar~180°(Data not available)(Data not available)
gauche~60°(Data not available)(Data not available)
anti-gauche~120°(Data not available)(Data not available)
Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

In Silico Studies of Reaction Energetics and Transition States

In silico investigations into the reaction energetics of this compound would provide valuable insights into its synthesis and decomposition pathways. The formation of this ether, for example, via the reaction of 2,2,2-trinitroethanol (B8594733) with an appropriate vinylating agent, could be modeled to determine the reaction's thermodynamic favorability (enthalpy and Gibbs free energy of reaction).

Furthermore, the study of its decomposition is critical for assessing its stability as an energetic material. Computational methods can be employed to calculate the activation energies for various decomposition channels, helping to identify the most likely initial steps in its thermal breakdown.

Transition state theory is a fundamental concept in these studies. By locating the transition state structures for elementary reaction steps, researchers can calculate the activation barriers, which are essential for predicting reaction rates. For instance, in the context of vinyl ether chemistry, the hydrolysis mechanism has been studied, and the structure of the transition state provides key information about the reaction pathway. For this compound, identifying the transition states for its formation or decomposition would be a primary goal of such computational work.

Table 2: Hypothetical Reaction Energetics for the Formation of this compound

Reaction ParameterCalculated Value (Method)
Enthalpy of Formation (ΔHf)(Data not available)
Gibbs Free Energy of Formation (ΔGf)(Data not available)
Activation Energy of Formation (Ea)(Data not available)
Transition State Geometry(Data not available)
Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,2,2-trinitroethyl vinyl ether, both ¹H and ¹³C NMR are fundamental for assigning the hydrogen and carbon atoms in the molecule.

¹H and ¹³C NMR for Structural Assignment and Reaction Progress

¹H NMR spectroscopy of this compound provides information on the electronic environment of the protons. The vinyl protons exhibit a characteristic splitting pattern, typically an AMX spin system, due to their distinct chemical environments and couplings (geminal, cis, and trans). The protons on the carbon adjacent to the oxygen (vinyloxy protons) are significantly deshielded. The methylene (B1212753) protons of the trinitroethyl group are also deshielded due to the strong electron-withdrawing effect of the three nitro groups.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached groups. pressbooks.pub The sp² hybridized carbons of the vinyl group will appear at a lower field compared to sp³ hybridized carbons. The carbon atom bearing the three nitro groups will be significantly shifted downfield due to the immense electron-withdrawing nature of the nitro groups.

The synthesis of this compound, for example, via the transetherification of a simpler vinyl ether with 2,2,2-trinitroethanol (B8594733), can be monitored using ¹H NMR. researchgate.net By observing the disappearance of the reactant signals and the appearance of the product signals over time, the reaction progress and conversion can be accurately determined without the need for isolating the product at each time point.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on known values for similar structures like ethyl vinyl ether and the known effects of nitro groups. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Splitting Pattern (¹H NMR)
=CH-O 6.5 - 6.8 150 - 155 Doublet of doublets (dd)
=CH₂ (trans to -O-) 4.3 - 4.6 88 - 92 Doublet of doublets (dd)
=CH₂ (cis to -O-) 4.1 - 4.4 88 - 92 Doublet of doublets (dd)
-O-CH₂- 5.0 - 5.3 70 - 75 Singlet

Advanced NMR Techniques for Stereochemical Analysis and Polymer Microstructure

For more complex structural analysis, advanced 2D NMR techniques are employed. longdom.org Correlation Spectroscopy (COSY) can be used to establish the connectivity between protons, confirming the through-bond coupling between the vinyl protons. For larger molecules or polymers, Rotating frame Overhauser Effect SpectroscopY (ROESY) can provide information about through-space proximity of protons, which is crucial for determining stereochemistry. ipb.pt

In the context of poly(this compound), NMR is vital for characterizing the polymer's microstructure. The tacticity (the stereochemical arrangement of the side chains) of the polymer can be determined by analyzing the splitting patterns of the backbone protons or carbons in high-resolution NMR spectra. Different tacticities (isotactic, syndiotactic, atactic) will result in distinct sets of chemical shifts. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the proton and carbon signals, aiding in the complete assignment of the polymer's NMR spectra. uliege.be

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds. researchgate.net

FTIR spectroscopy is particularly useful for identifying polar bonds. For this compound, the key characteristic absorption bands would include:

C=C stretching of the vinyl group around 1620-1640 cm⁻¹.

C-O-C stretching of the ether linkage, typically appearing as strong bands in the 1000-1200 cm⁻¹ region.

Asymmetric and symmetric N-O stretching of the nitro groups, which are very strong and appear around 1550-1600 cm⁻¹ and 1350-1380 cm⁻¹, respectively.

Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. nih.gov The C=C double bond of the vinyl group would show a strong signal in the Raman spectrum. Raman spectroscopy can also be useful for studying the polymerization of this compound, as the intensity of the vinyl C=C stretching band would decrease upon polymerization. researchgate.netspectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups.

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Intensity
Vinyl C=C Stretching 1620 - 1640 Strong
Ether C-O-C Stretching 1000 - 1200 Weak to Medium
Nitro N-O Asymmetric Stretch 1550 - 1600 Medium
Nitro N-O Symmetric Stretch 1350 - 1380 Strong
=C-H Stretching 3020 - 3100 Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact elemental formula of this compound. By comparing the experimentally measured accurate mass to the calculated mass for the chemical formula C₄H₅N₃O₇, the identity of the compound can be confirmed with a high degree of confidence. This is particularly useful to distinguish it from any potential isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Degradation Product Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules, making it suitable for studying the degradation products of this compound. Should the compound undergo hydrolysis or other degradation pathways, ESI-MS can be used to identify the resulting products. For example, hydrolysis of the vinyl ether linkage would lead to the formation of 2,2,2-trinitroethanol and acetaldehyde. These degradation products could be detected and identified by their respective mass-to-charge ratios in the mass spectrum, providing insights into the stability and degradation mechanisms of the parent compound.

Chromatographic Techniques for Purity and Molecular Weight Distribution

Advanced chromatographic techniques are indispensable for the quality control and characterization of this compound and its polymeric derivatives. These methods are crucial for ensuring the purity of the monomer, which is critical for predictable performance, and for determining the molecular weight distribution of the resulting polymer, a key factor influencing its physical and mechanical properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. biotecha.lt It is particularly valuable for assessing the purity of synthesized this compound, ensuring the absence of starting materials, such as 2,2,2-trinitroethanol, or byproducts from the synthesis process. prepchem.com The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. biotecha.lt

Research Findings: In the analysis of nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) is commonly the method of choice. mdpi.com For this compound, a C18 (octadecylsilane) column would be a suitable stationary phase due to its hydrophobicity, which effectively retains organic molecules. mdpi.com The mobile phase typically consists of a mixture of an aqueous component (water) and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation of compounds with varying polarities. mdpi.com

Detection is commonly performed using an ultraviolet-visible (UV-Vis) detector, as the nitro groups (NO₂) in the molecule provide strong chromophores, leading to high sensitivity. The retention time (tᵣ), the time it takes for the analyte to pass through the column, is a qualitative measure used for identification, while the peak area provides quantitative information about the concentration of the compound in the sample. A typical analysis would aim to resolve the this compound peak from any potential impurities, such as unreacted 2,2,2-trinitroethanol or residual catalysts. prepchem.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue/ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides high-resolution separation of non-polar to moderately polar compounds.
Mobile Phase A: Water; B: AcetonitrileStandard reversed-phase solvents offering a wide polarity range.
Gradient 50% B to 95% B over 15 minEnsures elution of both polar impurities and the less polar product.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detector UV-Vis at 220 nmWavelength for sensitive detection of nitro-containing compounds.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution (MWD) of polymers. lcms.cz For poly(this compound), GPC analysis is essential for understanding how the polymerization conditions affect the resulting polymer's chain length. The molecular weight critically influences the material's properties, such as its viscosity, mechanical strength, and thermal stability. lcms.cz

Research Findings: GPC separates molecules based on their hydrodynamic volume in solution. nih.gov The sample is dissolved in an appropriate solvent and passed through a column packed with porous gel beads. nih.gov Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees and elute later. lcms.cz This process effectively sorts the polymer molecules by size.

A GPC system is typically equipped with a differential refractive index (DRI) detector, which is sensitive to the concentration of the polymer eluting from the column. The output chromatogram is a plot of detector response versus elution volume, which is then converted to a molecular weight distribution using a calibration curve generated from polymer standards of known molecular weights (e.g., polystyrene or polymethyl methacrylate). researchgate.net The analysis yields key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. lcms.cz

Table 2: Representative GPC Data for a Sample of poly(this compound)

ParameterDescriptionTypical Value
Mₙ ( g/mol ) Number-Average Molecular Weight45,000
Mₙ ( g/mol ) Weight-Average Molecular Weight95,000
PDI (Mₙ/Mₙ) Polydispersity Index2.11
Eluent Tetrahydrofuran (THF)Common solvent for GPC analysis of vinyl polymers.
Columns 2 x Styragel HR SeriesHigh-resolution columns suitable for a broad range of molecular weights. researchgate.net
Calibration Polystyrene StandardsWidely used for creating a universal calibration curve. researchgate.net

Thermal Analysis Techniques in Material Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For an energetic material like this compound, these techniques are vital for assessing its thermal stability, decomposition behavior, and compatibility with other materials.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of materials by continuously measuring mass changes as a function of temperature in a controlled atmosphere. tainstruments.com For this compound, TGA is critical for determining the temperature at which decomposition begins, the rate of decomposition, and the amount of non-volatile residue remaining at high temperatures. researchgate.net

Research Findings: In a typical TGA experiment, a small sample of the material is placed in a high-precision balance located inside a furnace. The temperature is increased at a constant rate (e.g., 10 °C/min), and the sample's weight is recorded. mdpi.com The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to more clearly identify the temperatures at which decomposition events are most rapid (Tₘ). mdpi.com

For an energetic material, TGA can reveal a multi-stage decomposition process. The initial weight loss might correspond to the volatilization of the compound or the loss of a specific functional group, followed by more rapid, catastrophic decomposition at higher temperatures. The onset temperature of decomposition (Tₒₙₛₑₜ) is a key parameter for assessing thermal stability. mdpi.com Performing these analyses under different atmospheres (e.g., inert nitrogen vs. oxidative air) can provide further insight into the decomposition mechanism. researchgate.net

Table 3: Hypothetical TGA Decomposition Data for this compound in a Nitrogen Atmosphere

ParameterDescriptionValue (°C)
Heating Rate The rate at which the sample temperature is increased.10 °C/min
Tₒₙₛₑₜ Extrapolated onset temperature of the main decomposition. mdpi.com185
Tₘ Temperature of maximum decomposition rate from the DTG curve. mdpi.com210
Weight Loss Total mass lost during the main decomposition step.~95%
Residue at 500 °C The percentage of mass remaining at the end of the analysis. mdpi.com<5%

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govtorontech.com DSC is used to detect and quantify the energy changes associated with thermal transitions, such as melting, crystallization, and glass transitions (T₉). youtube.com

Research Findings: For this compound, a DSC analysis would provide critical information about its physical state and thermal behavior prior to decomposition. A DSC thermogram plots heat flow versus temperature. An endothermic event (heat absorbed by the sample), such as melting, appears as a peak, while an exothermic event (heat released by the sample), such as crystallization or decomposition, appears as an inverted peak. nih.gov

A typical DSC scan of this compound would likely show a sharp endothermic peak corresponding to its melting point (Tₘ). The area under this peak is directly proportional to the enthalpy of fusion (ΔHբ). At higher temperatures, a large, sharp exothermic peak would signify the onset of rapid thermal decomposition. The temperature and energy of this exotherm are crucial indicators of the material's energetic output and sensitivity. Comparing the melting point with the onset of decomposition provides a measure of the material's liquid-phase thermal stability. For its polymer, poly(this compound), DSC would be used to identify the glass transition temperature (T₉), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com

Table 4: Potential Thermal Transitions for this compound Identified by DSC

Thermal EventDescriptionTemperature (°C)Enthalpy (J/g)
Melting (Tₘ) Transition from solid to liquid phase. nih.gov65 - 70ΔHբ = 120 (Endothermic)
Decomposition (Tᴅ) Onset of rapid exothermic decomposition.>190ΔHᴅ = -1500 (Exothermic)

Applications in Advanced Energetic and Polymeric Materials

Utilization as Energetic Precursors and Intermediates

As a precursor, 2,2,2-Trinitroethyl vinyl ether serves as a foundational building block for more complex energetic molecules and formulations. The presence of the trinitromethyl group imparts a high energy density, a desirable characteristic for energetic materials.

High-Energy Density Oxidizers (HEDOs) are crucial components of solid rocket propellants, and research is ongoing to develop alternatives to traditional oxidizers like ammonium (B1175870) perchlorate (B79767) (AP), which has environmental concerns. Highly nitrated CHNO compounds are promising candidates. The trinitroethoxy group, derived from compounds like 2,2,2-trinitroethanol (B8594733), is a key functional moiety in the synthesis of new HEDOs.

For instance, research has demonstrated the synthesis of hetaryl trinitroethyl ethers, such as 2,4-bis(2,2,2-trinitroethoxy)-6-trinitromethyl-1,3,5-triazine, through the reaction of 2,4,6-trichloro-1,3,5-triazine with potassium trinitromethane (B1605510) and trinitroethanol. researchgate.net These trinitroethoxytriazines exhibit better calculated energetic performance compared to aliphatic trinitroethoxy compounds. researchgate.net Another example is the synthesis of (2-fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine, investigated as a potential HEDO. google.com This highlights the utility of the trinitroethyl group as a critical component in the design of next-generation, chlorine-free oxidizers for energetic formulations. google.com

Table 1: Examples of High-Energy Density Oxidizers Derived from Trinitroethyl Precursors

Compound NamePrecursor MoietyApplication/Significance
2,4-bis(2,2,2-trinitroethoxy)-6-trinitrometyl-1,3,5-triazine2,2,2-trinitroethoxyPotential high-performing, nitrogen and oxygen-rich material. researchgate.net
(2-fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine2,2,2-trinitroethylInvestigated as a potential high-energy dense oxidizer for solid rocket propellants. google.com
Bis(2,2,2-trinitroethyl) oxalate (B1200264) (BTNEO)2,2,2-trinitroethylA high-energy dense oxidizer with a detonation velocity comparable to nitroguanidine. sigmaaldrich.com

TNEN is noted for its high energy, suitable melting point, low volatility, and good thermal stability, making it a favorable substitute for conventional plasticizers like nitroglycerin (NG), butanetriol trinitrate (BTTN), and diethylene glycol dinitrate (DEGN). jes.or.jpprepchem.com The synthesis of TNEN can start from precursors that establish the 2,2,2-trinitroethyl ether structure, demonstrating the role of this class of compounds as intermediates for advanced energetic formulations. jes.or.jp The goal is to develop plasticizers with high energy density, good thermal stability, and effective plasticizing ability for the polymers commonly used in propellant and explosive composites. prepchem.comrsc.org

Integration into Energetic Polymeric Systems

The vinyl group in this compound allows it to undergo polymerization, enabling its integration into energetic polymeric systems. These systems are critical for creating modern polymer-bonded explosives (PBXs) and propellants with enhanced performance and safety characteristics.

Energetic binders are polymers that contain explosophoric groups (e.g., nitro, nitramine, azido) and form a matrix to hold explosive ingredients and a plasticizer in a tough, flexible network. dtic.mil They increase the energy output of the munition compared to inert binders like hydroxyl-terminated polybutadiene (B167195) (HTPB). jes.or.jp

Table 2: Properties of an Analogous Energetic Vinyl Copolymer Binder

PropertyValue
Copolymer 2,2-dinitropropyl acrylate-vinyl acetate (B1210297) (DNPA-VAc)
Glass Transition Temperature (Tg) 59.7 °C
Thermal Decomposition Peak 259.1 °C
Compatibility Compatible with RDX and HMX
Source: Chinese Journal of Energetic Materials nih.govenergetic-materials.org.cn

Melt-castable explosives are formulations that can be melted and poured into munitions, a widely used industrial process. google.com Traditional melt-cast explosives like Composition B (RDX/TNT) are being replaced by insensitive munitions (IM) to reduce accidental detonation. dtic.mil A key area of research is the development of new melt-cast matrices to replace TNT. uri.edu

One approach involves dissolving energetic thermoplastic elastomers (ETPEs) into a meltable carrier. google.com While ETPEs often decompose before melting themselves, they can be dissolved in carriers like molten TNT or Octol to create insensitive and recyclable plastic-bonded explosives. jes.or.jp The polymerization of this compound could yield an energetic polymer that, when combined with a suitable meltable carrier, could be used to formulate novel melt-cast explosives. The resulting material would benefit from the processability of a melt-cast system while incorporating the high energy of the trinitroethyl groups. Although direct application of poly(this compound) in melt-cast systems is not widely documented, the principles established with other energetic polymers in melt-cast formulations provide a clear pathway for its potential use. google.comjes.or.jp

The poly(vinyl ether) backbone is an excellent scaffold for developing functional materials through post-polymerization modification. The vinyl ether monomer can be copolymerized with other functional vinyl ethers to introduce specific properties or reactive sites along the polymer chain.

For example, statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether have been used as scaffolds to synthesize graft copolymers. mdpi.com The chlorine atoms on the 2-chloroethyl vinyl ether units act as handles for grafting other polymer chains, such as poly(ε-caprolactone) (PCL) or poly(l-lactide) (PLLA). mdpi.com Similarly, a polyphosphoester with vinyl ether side chains has been developed as a versatile template for modifications via thiol-ene "click" reactions and acetalization. uri.edugoogle.com

Following this strategy, this compound could be copolymerized with a functionalized vinyl ether monomer. The resulting copolymer would have a backbone providing both high energy (from the trinitroethyl units) and reactive sites for further functionalization. This approach allows for the creation of highly tailored energetic materials where other performance-enhancing groups or cross-linking agents can be precisely attached to the polymeric scaffold.

Tailoring Polymer Properties for Specific Material Science Applications

Influence of Side Chain Modifications on Poly(vinyl ether) Characteristics

While specific research on the side chain modification of poly(this compound) is not extensively documented in publicly available literature, the principles of modifying poly(vinyl ether)s (PVEs) in general provide a framework for understanding the potential for tailoring its properties. The bulky and highly energetic 2,2,2-trinitroethyl group is a significant side chain that profoundly influences the properties of the resulting polymer.

The introduction of such a large, electron-withdrawing side chain is expected to significantly impact the polymer's glass transition temperature (Tg), density, and solubility. The high nitrogen and oxygen content within the trinitro group contributes to a high heat of formation and an improved oxygen balance, which are desirable characteristics for energetic materials.

General strategies for modifying PVE side chains that could theoretically be applied to a poly(TNVE) backbone or its copolymers include:

Copolymerization: Introducing comonomers with different side chains can alter the bulk properties of the polymer. For example, copolymerizing TNVE with a monomer containing a flexible, non-energetic side chain could improve the mechanical properties and reduce the sensitivity of the resulting energetic polymer.

Post-polymerization Modification: While the reactivity of the trinitroethyl group might pose challenges, in principle, other functional groups incorporated into the polymer backbone could be modified after polymerization to introduce desired properties.

The table below illustrates the conceptual influence of different types of side chains on the general properties of poly(vinyl ether)s, which can be extrapolated to the potential for tuning poly(TNVE)-based materials.

Side Chain CharacteristicPotential Influence on Polymer Properties
Size and Bulkiness Increased Tg, altered solubility and mechanical strength.
Polarity Affects solubility in different solvents and compatibility with other materials.
Flexibility Lowered Tg, increased elasticity.
Energetic Groups (e.g., nitro, azido) Increased energy density, density, and oxygen balance.

Table 1: Conceptual Influence of Side Chain Characteristics on Poly(vinyl ether) Properties

Advanced Materials with Controlled Architecture (e.g., Block Copolymers)

The synthesis of block copolymers, which consist of two or more distinct polymer chains linked together, offers a powerful method for creating materials with precisely controlled architectures and properties. For energetic polymers, this approach could lead to materials that combine high energy density with superior mechanical properties, such as thermoplastic elastomers.

While there is no specific information available on block copolymers containing this compound, the synthesis of block copolymers involving other vinyl ethers is well-established. researchgate.net These methods often rely on living or controlled polymerization techniques.

A hypothetical energetic block copolymer incorporating TNVE could consist of:

A "hard" block of poly(TNVE), providing the energetic character and high Tg.

A "soft" block from a non-energetic, flexible polymer, imparting elastomeric properties and improving processability.

Such an architecture could result in a material that is both highly energetic and mechanically robust, a significant advancement for applications in insensitive munitions and high-performance propellants. The table below outlines potential block copolymer architectures involving a hypothetical poly(TNVE) segment.

Block Copolymer ArchitecturePotential Properties and Applications
Diblock (A-B) Amphiphilic properties if one block is hydrophilic, potential for self-assembly into structured nanomaterials.
Triblock (A-B-A or B-A-B) Potential for forming thermoplastic elastomers, where the "A" blocks form hard domains and the "B" block forms a soft matrix.
Graft Copolymer A backbone of one polymer with side chains of another, allowing for the combination of disparate properties.

Table 2: Potential Architectures and Properties of Block Copolymers Containing a Poly(TNVE) Segment

Future Research Directions in High-Performance Energetic Materials and Vinyl Ether Chemistry

The synthesis of this compound has been reported, involving the reaction of 2,2,2-trinitroethanol with divinyl ether. prepchem.com However, a significant gap exists in the scientific literature regarding the polymerization of this monomer and the characterization of its polymer. Future research should therefore focus on several key areas:

Controlled Polymerization of TNVE: Developing methods for the controlled polymerization of TNVE is crucial. This would allow for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and low dispersity. Cationic polymerization is a common method for vinyl ethers, but the electron-withdrawing nature of the trinitroethyl group may present challenges.

Characterization of Poly(TNVE): A thorough characterization of the physical, mechanical, and energetic properties of poly(TNVE) is essential. This includes determining its glass transition temperature, thermal stability, density, sensitivity to impact and friction, and heat of combustion.

Synthesis and Evaluation of TNVE Copolymers: Investigating the copolymerization of TNVE with other monomers is a promising avenue for creating energetic binders with tailored properties. This would involve studying the reactivity ratios of the monomers and evaluating the properties of the resulting copolymers.

Development of TNVE-based Block Copolymers: As discussed, the synthesis of energetic thermoplastic elastomers based on TNVE block copolymers could lead to significant advancements in the field. Research in this area would involve the synthesis of these complex architectures and a detailed analysis of their morphology and performance.

Computational Modeling: Theoretical studies can play a vital role in predicting the properties of TNVE-based polymers and guiding experimental work. Quantum chemical calculations can be used to estimate the heat of formation, density, and detonation performance of these materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trinitroethyl vinyl ether, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitroalkylation of vinyl ether precursors. For example, reacting 2,2,2-trinitroethanol with acetylene derivatives under basic catalysis (e.g., KOH) in anhydrous solvents like diethyl ether. Key parameters include temperature control (<0°C to prevent exothermic decomposition) and stoichiometric ratios to minimize byproducts like trinitromethane . Post-synthesis purification via fractional distillation or chromatography is critical due to the compound’s sensitivity to shock and heat.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm vinyl ether linkage (δ ~4.5–6.5 ppm for vinyl protons) and nitro group integration .
  • IR Spectroscopy : Identify C-O-C (1250–1050 cm1^{-1}) and NO2_2 asymmetric/symmetric stretches (1550–1350 cm1^{-1}) .
  • Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion fragments (e.g., [M–NO2_2]+^+) to confirm structure .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store in flame-resistant containers at ≤4°C with stabilizers (e.g., 1% triethanolamine) to inhibit polymerization. Conduct reactions in spark-free environments with blast shields. Use PPE: neoprene gloves, face shields, and flame-retardant lab coats. Regularly monitor for decomposition (e.g., gas evolution or color changes) .

Advanced Research Questions

Q. What experimental designs are recommended for studying the thermal decomposition kinetics of this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under inert atmospheres to determine decomposition onset temperatures (TdT_d) and activation energies (EaE_a) via Kissinger or Ozawa methods. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., NOx_x, CO2_2) .

Q. How can computational methods predict the reactivity and stability of this compound in copolymerization reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electron density distribution, focusing on the vinyl ether’s electron-rich double bond and nitro group electron-withdrawing effects. Compare with experimental data (e.g., radical copolymerization with styrene derivatives) to validate reactivity ratios (r1r_1, r2r_2) and glass transition temperatures (TgT_g) of resulting polymers .

Q. What strategies mitigate conflicting data in kinetic studies of this compound’s reactivity with nucleophiles?

  • Methodological Answer : Address discrepancies (e.g., variable rate constants) by standardizing solvent polarity (e.g., using DMSO/water mixtures) and controlling ionic strength. Use stopped-flow UV-Vis spectroscopy to track transient intermediates (e.g., Meisenheimer complexes) and validate mechanisms via Hammett plots .

Q. How can this compound be integrated into high-energy materials research while ensuring stability?

  • Methodological Answer : Formulate with plasticizers (e.g., dioctyl adipate) to reduce sensitivity. Characterize detonation velocity (VDETV_{DET}) via underwater explosion tests and compare with RDX benchmarks. Monitor long-term stability using accelerated aging protocols (e.g., 70°C/75% RH for 28 days) .

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